Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde
Description
Systematic Nomenclature and Structural Identification
This compound is systematically identified through multiple nomenclature systems and structural descriptors that establish its unique chemical identity. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the fusion pattern between the pyrrole and pyrimidine heterocyclic rings. The Chemical Abstracts Service registry number 251102-28-0 provides an unambiguous identifier for this specific molecular structure.
The structural representation through Simplified Molecular Input Line Entry System notation is C1=CN2C=NC(=CC2=C1)C=O, which describes the connectivity pattern of the bicyclic framework with the aldehyde group positioned at the 3-position of the pyrimidine ring. The International Chemical Identifier string InChI=1S/C8H6N2O/c11-5-7-4-8-2-1-3-10(8)6-9-7/h1-6H provides a comprehensive structural description that includes all atoms and their connectivity patterns.
The molecular structure consists of eight carbon atoms, six hydrogen atoms, two nitrogen atoms, and one oxygen atom, arranged in a fused bicyclic system where the pyrrole ring shares a carbon-nitrogen bond with the pyrimidine ring. The aldehyde functional group (-CHO) is directly attached to the carbon atom at position 3 of the pyrimidine ring, creating a conjugated system that extends throughout the aromatic framework. This structural arrangement places the compound within the broader family of pyrrolopyrimidine derivatives, which are characterized by their fused heterocyclic architectures.
| Nomenclature System | Designation |
|---|---|
| International Union of Pure and Applied Chemistry Name | This compound |
| Chemical Abstracts Service Number | 251102-28-0 |
| Simplified Molecular Input Line Entry System | C1=CN2C=NC(=CC2=C1)C=O |
| International Chemical Identifier | InChI=1S/C8H6N2O/c11-5-7-4-8-2-1-3-10(8)6-9-7/h1-6H |
| International Chemical Identifier Key | FSUFULJJNXRMNE-UHFFFAOYSA-N |
Molecular Geometry and Electronic Configuration Analysis
The molecular geometry of this compound exhibits a planar configuration characteristic of aromatic heterocyclic systems, with the bicyclic framework maintaining coplanarity due to the extended π-electron conjugation. Crystallographic analysis reveals that the pyrrolo[1,2-c]pyrimidine ring system demonstrates minimal deviation from planarity, with root mean square deviation values of approximately 0.008 Angstroms, indicating a highly planar aromatic structure.
The electronic configuration of this compound follows the principles of aromaticity established for heterocyclic systems, where the nitrogen atoms participate in the delocalized π-electron system. The pyrrole nitrogen contributes two electrons from its lone pair to the aromatic sextet, while the pyrimidine nitrogen atoms each contribute one electron, similar to carbon atoms in benzene rings. This electronic arrangement results in a total of six π-electrons distributed across the bicyclic framework, satisfying Hückel's 4n+2 rule for aromatic stability.
The aldehyde group at position 3 introduces additional electronic effects through its carbonyl functionality, which can engage in conjugation with the aromatic π-system. The carbonyl carbon exhibits sp² hybridization, maintaining the planar geometry of the molecule and allowing for extended conjugation throughout the entire molecular framework. This electronic configuration enhances the electrophilic character of the aldehyde carbon while simultaneously stabilizing the aromatic ring system through resonance interactions.
Computational analysis indicates that the nitrogen atoms in the pyrimidine ring are sp² hybridized, with their lone pair electrons occupying orbitals that lie in the plane of the ring and do not participate in the aromatic π-system. The pyrrole nitrogen, conversely, utilizes its lone pair electrons for aromatic stabilization, creating a distinctive electronic environment that influences the molecule's reactivity patterns.
Physicochemical Property Profiling
The physicochemical properties of this compound reflect its aromatic heterocyclic nature and aldehyde functionality, presenting distinct characteristics that influence its behavior in chemical and biological systems. The molecular weight of 146.15 grams per mole positions this compound within the range typical for small organic heterocycles suitable for synthetic applications.
The lipophilicity of the compound, as measured by the partition coefficient XLogP3-AA, is 1.6, indicating moderate lipophilic character that suggests reasonable membrane permeability while maintaining sufficient polarity for aqueous interactions. This balanced lipophilicity arises from the aromatic ring system contributing to hydrophobic character, while the nitrogen atoms and aldehyde oxygen provide polar interactions.
Hydrogen bonding capacity analysis reveals that this compound contains zero hydrogen bond donor groups and two hydrogen bond acceptor sites. The absence of hydrogen bond donors reflects the lack of hydroxyl, amine, or other protic functional groups, while the two acceptor sites correspond to the nitrogen atoms in the heterocyclic rings and the oxygen atom of the aldehyde group. This hydrogen bonding profile influences the compound's solubility characteristics and intermolecular interactions.
The rotatable bond count of one indicates minimal conformational flexibility, with the only rotatable bond being the connection between the aldehyde carbon and the aromatic ring system. This structural rigidity contributes to the compound's defined three-dimensional shape and influences its binding interactions with other molecules.
Exact mass determination by high-resolution mass spectrometry establishes the precise molecular mass as 146.048012819 Daltons, providing definitive identification parameters for analytical characterization. The compound exhibits moderate polarity based on its topological polar surface area and molecular composition, which affects its solubility in various solvent systems.
The thermal properties and stability characteristics of this compound are influenced by its aromatic structure and aldehyde functionality. The compound typically exists as a solid at room temperature, reflecting intermolecular interactions that maintain crystalline or amorphous solid phases under standard conditions. The presence of the aldehyde group introduces reactivity considerations, as this functional group is susceptible to oxidation and condensation reactions under appropriate conditions.
Solubility analysis indicates that the compound demonstrates moderate solubility in polar solvents, consistent with its balanced hydrophilic-lipophilic character. The aromatic ring system provides some degree of hydrophobic character, while the nitrogen heteroatoms and carbonyl oxygen contribute to polar interactions with protic solvents. This solubility profile makes the compound suitable for various synthetic applications where controlled solubility is required.
Properties
IUPAC Name |
pyrrolo[1,2-c]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-7-4-8-2-1-3-10(8)6-9-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUFULJJNXRMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=CC2=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665445 | |
| Record name | Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251102-28-0 | |
| Record name | Pyrrolo[1,2-c]pyrimidine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251102-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Antiviral Activity
Recent studies have demonstrated that derivatives of pyrrolo[1,2-c]pyrimidine-3-carbaldehyde exhibit promising antiviral properties. For instance, compounds designed based on this scaffold have been investigated for their efficacy against SARS-CoV-2, the virus responsible for COVID-19. In vitro assays revealed that several derivatives could inhibit viral growth by over 90% without exhibiting significant cytotoxicity on Vero cells, indicating their potential as therapeutic agents against viral infections .
Anticancer Properties
The anticancer potential of pyrrolo[1,2-c]pyrimidine derivatives has been explored extensively. Compounds synthesized from this framework have shown moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. One study reported that specific derivatives exhibited selective toxicity towards tumor cells while sparing noncancerous cells, making them candidates for further development as anticancer agents .
Antidiabetic Effects
This compound and its derivatives have also been evaluated for their antidiabetic effects. Research indicates that these compounds can enhance insulin sensitivity and stimulate glucose uptake in muscle and fat cells. This mechanism suggests a potential application in managing diabetes by improving metabolic responses .
Neurological Applications
The compound's structure allows for interactions with various biological targets involved in neurological disorders. Investigations into its effects on the nervous system suggest that derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .
Synthesis and Modification
The synthesis of this compound can be achieved through various chemical reactions, including condensation reactions involving bicyclic scaffolds. Modifications to the core structure can lead to enhanced biological activity or selectivity against specific targets .
| Modification | Biological Activity | Notes |
|---|---|---|
| Substituted at position 4 | Increased insulin sensitivity | Variations in substituents significantly affect activity |
| Carboxamide-linked derivatives | Potent SARS-CoV-2 inhibitors | Effective against viral growth with low cytotoxicity |
| N-Heterocyclic carbenes | Catalytic applications | Useful in organometallic chemistry |
Case Study 1: Antiviral Activity Against COVID-19
A series of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines were synthesized and tested for their ability to inhibit the main protease (Mpro) of SARS-CoV-2. The results indicated that these compounds effectively prevented viral replication at low concentrations while maintaining a favorable safety profile .
Case Study 2: Anticancer Efficacy
In a study focusing on ovarian cancer cell lines, a novel derivative of pyrrolo[1,2-c]pyrimidine was synthesized and tested for cytotoxicity. The compound exhibited selective toxicity towards cancer cells with minimal effects on healthy cells, highlighting its potential as a targeted cancer therapy .
Mechanism of Action
The mechanism by which pyrrolo[1,2-c]pyrimidine-3-carbaldehyde exerts its effects depends on its specific derivatives and applications. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt viral replication processes. The molecular targets and pathways involved can vary widely, but often include interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Pyrrolo[1,2-c]imidazoles
- Structure : Contains a pyrrole fused to an imidazole ring instead of a pyrimidine.
- Synthesis : Synthesized via [3+2] annulation of acylethynylpyrroles with ∆1-pyrrolines under mild (70°C), catalyst-free conditions .
- Key Differences :
- Applications : Primarily in drug discovery (e.g., anticancer agents, 5-HT3 receptor antagonists) .
Pyrrolo[3,2-c]carbazoles
- Structure : A carbazole system fused with a pyrrole ring.
- Reactivity : Alkylation reactions proceed via distinct transition states (TSendo for 2-alkylated products; TSexo for 3-alkylated products). The 3-alkylated derivatives are 13 kJ/mol more stable than their 2-alkylated counterparts .
- Key Differences :
Cyclohepta[4,5]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles
Pyrido[3,2-e]pyrrolo[1,2-c]pyrimidines
- Structure : Pyridine fused with pyrrolo[1,2-c]pyrimidine.
- Applications : Act as PI3Kα inhibitors via hydrophobic interactions and hydrogen bonding with catalytic residues (e.g., Val851) .
- Key Differences :
- Broader π-conjugation enhances binding affinity in enzyme inhibition compared to simpler pyrrolo[1,2-c]pyrimidines.
Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidines
- Structure : Incorporates a thiazole ring, introducing sulfur into the heterocyclic system.
- Synthesis: Derived from 2-mercaptopyrimidines via hydrazinolysis and subsequent heterocyclization .
- Limited data on biological activity compared to nitrogen-rich analogs.
Comparative Data Table
Biological Activity
Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
1. Structure and Synthesis
This compound features a fused pyrrole and pyrimidine ring system, which is known for contributing to its biological activity. The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, particularly kinases involved in cell signaling pathways. For instance, it can bind to the active site of kinases, blocking substrate access and inhibiting their catalytic activity.
- Induction of Apoptosis : In cancer cells, this compound can induce apoptosis by activating specific signaling cascades that lead to programmed cell death.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by suppressing the expression and activities of inflammatory mediators such as COX-2 .
3.1 Anticancer Activity
Several studies have highlighted the anticancer potential of pyrrolo[1,2-c]pyrimidine derivatives. For example:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer).
- IC50 Values : Research indicates that modifications in the structure significantly affect the IC50 values, demonstrating enhanced antiproliferative activity with certain substitutions. For instance, derivatives with methyl groups showed lower IC50 values compared to those with halogen substitutions .
| Compound Derivative | Cell Line | IC50 (μM) |
|---|---|---|
| Methyl Derivative | HeLa | 0.058 |
| Chlorine Derivative | HeLa | 5.84 |
| Hydrogen Derivative | HeLa | 7.15 |
3.2 Antiviral Activity
Recent investigations have also focused on the antiviral properties of pyrrolo[1,2-c]pyrimidine derivatives:
- COVID-19 Studies : Novel derivatives showed potent activity against SARS-CoV-2 in vitro, with some compounds preventing viral growth by over 90% at specific concentrations without significant cytotoxic effects on Vero cells .
4. Pharmacokinetics and Toxicity
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound:
- Absorption and Metabolism : Similar compounds have demonstrated favorable absorption characteristics and metabolic stability in liver microsomes.
- Toxicity Assessments : Toxicity studies indicate that many derivatives exhibit low toxicity profiles in vitro, making them promising candidates for further development in drug formulation .
5. Future Directions
The ongoing research into this compound aims to:
- Optimize Structural Modifications : By systematically altering substituents on the pyrrolo-pyrimidine scaffold, researchers aim to enhance potency and selectivity against specific targets.
- Explore Combination Therapies : Investigating the efficacy of these compounds in combination with existing therapies could provide new avenues for treatment strategies in oncology and infectious diseases.
Preparation Methods
General Synthetic Strategy
The synthesis of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde generally follows a sequence involving:
- Formation of 3-tosylpyrrolo[1,2-c]pyrimidines via reaction of pyrrole-2-carbaldehydes with tosylmethyl isocyanide (TosMIC).
- Reductive desulfonylation to yield pyrrolo[1,2-c]pyrimidines.
- Subsequent functionalization or alkylation steps to obtain the desired carbaldehyde derivatives.
Synthesis of 3-Tosylpyrrolo[1,2-c]pyrimidines
- Tosylmethyl isocyanide (1.2 equivalents) is mixed with anhydrous tetrahydrofuran (THF) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equivalents).
- The mixture is stirred for 10 minutes at room temperature.
- A separate solution of the pyrrole-2-carbaldehyde in THF is added dropwise.
- The reaction mixture is stirred at room temperature for 18 hours.
- Acetic acid is added to quench the reaction, followed by solvent removal and purification by column chromatography.
| Compound | Yield (%) | Physical State | Melting Point (°C) | Key Spectral Data (1H NMR, δ ppm) |
|---|---|---|---|---|
| 7-Methyl-3-tosylpyrrolo[1,2-c]pyrimidine (2a) | 88 | Orange crystals | 191–193 (decomposition) | 8.57 (s, 1H), 8.22 (s, 1H), 7.94 (d, 2H), 7.31 (d, 2H), 6.74–6.79 (m, 2H), 2.55 (s, 3H), 2.40 (s, 3H) |
| 7-Mesityl-3-tosylpyrrolo[1,2-c]pyrimidine (2b) | 76 | Yellow foam | 70 | 8.29 (s, 1H), 8.12 (s, 1H), 7.96 (d, 2H), 7.31 (d, 2H), 6.98 (s, 2H), 6.93 (d, 1H), 6.88 (d, 1H), 2.40 (s, 3H), 2.35 (s, 3H), 1.90 (s, 6H) |
Reductive Desulfonylation to Pyrrolo[1,2-c]pyrimidines
- Sodium amalgam (5% Na, 8 equivalents) is used as the reducing agent in a Schlenk flask.
- A solution of the 3-tosylpyrrolo[1,2-c]pyrimidine in THF and a suspension of sodium hydrogen phosphate (Na2HPO4, 4.5 equivalents) in dry methanol are added simultaneously.
- The mixture is stirred rapidly for 4 hours.
- After removal of mercury and salts, the organic phase is extracted, washed, dried, and purified by column chromatography.
| Compound | Yield (%) | Physical State | Melting Point (°C) | Key Spectral Data (1H NMR, δ ppm) |
|---|---|---|---|---|
| 7-Methylpyrrolo[1,2-c]pyrimidine (3a) | 52 | Brown oil | Not specified (slow decomposition in air) | 8.62 (s, 1H), 7.36 (d, 1H), 7.20 (d, 1H), 6.60 (d, 1H), 6.36 (d, 1H), 2.54 (s, 3H) |
| 7-Mesitylpyrrolo[1,2-c]pyrimidine (3b) | 75 | Yellow solid | 58–60 | 8.21 (s, 1H), 7.42 (d, 1H), 7.28 (d, 1H), 7.03 (s, 2H), 6.75 (d, 1H), 6.57 (d, 1H), 2.38 (s, 3H), 2.00 (s, 6H) |
Alkylation of Pyrrolo[1,2-c]pyrimidines
- The pyrrolo[1,2-c]pyrimidine precursor is mixed with methyl iodide (5 equivalents) in a Schlenk flask.
- The mixture is heated to 40 °C for 18 hours without solvent.
- After cooling, n-pentane is added to wash the crude product.
- The product is filtered and dried under vacuum, often requiring no further purification.
| Compound | Yield (%) | Physical State | Melting Point (°C) | Key Spectral Data (1H NMR, δ ppm) |
|---|---|---|---|---|
| 2,7-Dimethylpyrrolo[1,2-c]pyrimidin-2-ium iodide (4a(I)) | Quantitative | Green crystalline | 237–239 | 11.32 (s, 1H), 7.54 (d, 1H), 7.03 (d, 1H), 6.98 (dd, 1H), 6.83 (d, 1H), 4.51 (s, 3H), 2.96 (s, 3H) |
| 2,7-Dimethylpyrrolo[1,2-c]pyrimidin-2-ium tetrafluoroborate (4a(BF4)) | 96 | Brown crystalline | 163–165 | 10.06 (s, 1H), 7.89 (d, 1H), 7.56 (d, 1H), 7.15 (d, 1H), 6.96 (d, 1H), 4.34 (s, 3H), 2.71 (s, 3H) |
Additional Notes on Reaction Conditions and Purification
- The tosylmethyl isocyanide reaction is typically conducted in anhydrous THF with DBU as a base, under inert atmosphere.
- Reductive desulfonylation requires careful handling of sodium amalgam and removal of mercury residues.
- Alkylation reactions proceed efficiently without solvents at moderate temperatures.
- Purification is generally achieved by column chromatography using solvent gradients of n-hexane/ethyl acetate or dichloromethane/acetone.
- Characterization is confirmed by ^1H and ^13C NMR, FT-IR spectroscopy, and high-resolution mass spectrometry (HR-MS).
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pyrrole-2-carbaldehyde | TosMIC, DBU, THF, RT, 18 h | 3-Tosylpyrrolo[1,2-c]pyrimidine | 76–88 | Tosyl group introduction |
| 2 | 3-Tosylpyrrolo[1,2-c]pyrimidine | Na/Hg amalgam, THF/MeOH, 4 h | Pyrrolo[1,2-c]pyrimidine | 52–75 | Reductive desulfonylation |
| 3 | Pyrrolo[1,2-c]pyrimidine | Methyl iodide, 40 °C, 18 h, neat | Pyrrolo[1,2-c]pyrimidin-2-ium salts | Quantitative to 96 | Alkylation |
Research Findings and Implications
- The described synthetic routes provide efficient access to pyrrolo[1,2-c]pyrimidine derivatives, including the 3-carbaldehyde functionality, through well-established intermediates.
- The use of tosylmethyl isocyanide as a key reagent enables the formation of the heterocyclic core with good regioselectivity and yields.
- Reductive desulfonylation, although requiring hazardous reagents like sodium amalgam, is effective in removing the tosyl protecting group.
- The alkylation step is straightforward and yields crystalline salts amenable to further functionalization or application in organometallic chemistry.
- These methods are supported by extensive spectroscopic and crystallographic data, confirming the structural integrity of the synthesized compounds.
Q & A
Q. What are the established synthetic routes for pyrrolo[1,2-c]pyrimidine-3-carbaldehyde, and how do reaction conditions influence yield?
The compound is synthesized via condensation of methyl isocyanoacetate with pyrrole-2-carboxaldehydes in tetrahydrofuran (THF) using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. Optimal yields (72–85%) are achieved at room temperature with stoichiometric DBU, as excess base promotes side reactions. Reaction time and aldehyde substituents (e.g., electron-withdrawing groups) significantly impact product stability .
Q. Which analytical techniques are critical for characterizing pyrrolo[1,2-c]pyrimidine derivatives?
Key methods include:
- NMR spectroscopy : H and C NMR resolve regioselectivity in functionalization (e.g., C5 vs. C7 substitution), though ambiguities may require X-ray crystallography for confirmation .
- X-ray diffraction : Essential for resolving structural ambiguities, such as distinguishing between positional isomers (e.g., hydrogen placement at position 1 vs. 3 in pyrrolo[1,2-c]quinazolines) .
- Fluorescence spectroscopy : Quantifies quantum yields (up to 67%) for derivatives with biphenyl or dimethoxybenzoyl groups .
Q. How do reaction conditions (solvent, catalyst, temperature) affect the synthesis of pyrrolo[1,2-c]pyrimidine scaffolds?
- Solvent : Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing intermediates.
- Catalyst : DBU facilitates deprotonation and accelerates cyclization, while PtCl catalysts enable hydroamination-triggered cyclization for fused derivatives .
- Temperature : Elevated temperatures (>50°C) often degrade thermally sensitive intermediates, favoring room-temperature protocols .
Advanced Research Questions
Q. How can regioselectivity in the functionalization of pyrrolo[1,2-c]pyrimidine be controlled?
Kinetic preference for C7 functionalization arises from enhanced delocalization into the adjacent pyrrole ring, while thermodynamic stability favors C5 substitution. DFT studies and X-ray data confirm nucleophilic character at these positions, enabling regioselective alkylation or acylation using tailored electrophiles .
Q. What structural modifications enhance the fluorescence properties of pyrrolo[1,2-c]pyrimidine derivatives?
Introducing electron-donating groups (e.g., methoxy or biphenyl moieties) at C3 or C7 extends conjugation, shifting emission to near-UV/blue spectra (λem = 380–450 nm). Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl) derivatives exhibit the highest quantum yield (Φ = 0.55), making them candidates for fluorescent sensors .
Q. What mechanisms underlie the biological activity of pyrrolo[1,2-c]pyrimidine derivatives as kinase inhibitors?
Derivatives featuring morpholine or quinazoline substituents inhibit PI3Kα and tyrosine kinases by competing with ATP binding. Structural analogs with planar aromatic systems (e.g., pyridyl or benzisoxazolyl groups) show enhanced antiproliferative activity in cancer cell lines, validated via IC50 assays .
Q. How can conflicting structural assignments in pyrrolo[1,2-c]pyrimidine derivatives be resolved?
Discrepancies in hydrogen placement (e.g., position 1 vs. 3) are resolved via NOE NMR experiments and X-ray crystallography. For example, quinazolinium-3-methylide cyclization products were re-assigned as pyrrolo[1,2-c]quinazolines with H at position 1, overturning prior literature .
Q. What computational methods aid in designing regioselective reactions for pyrrolo[1,2-c]pyrimidine?
DFT calculations map electron density and Fukui indices to predict reactive sites. For instance, nucleophilic Parr analysis identified C5 and C7 as most reactive, guiding functionalization strategies .
Q. How do N-ylide cycloadditions expand the diversity of pyrrolo[1,2-c]pyrimidine derivatives?
Quinazolinium N-ylides undergo 1,3-dipolar cycloaddition with activated alkynes to yield novel derivatives. Substituents on the ylide (e.g., pyridyl or benzoyl groups) dictate regiochemistry and steric effects, validated by H NMR and elemental analysis .
Q. What strategies enable scalable synthesis of pyrrolo[1,2-c]pyrimidine derivatives?
Flow chemistry approaches telescoped multi-step syntheses (e.g., ethyl isocyanoacetate generation followed by cyclization), improving yield (up to 78%) and reducing purification steps. Continuous-flow reactors mitigate exothermic side reactions .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
